molecular formula C5H12N2O2 B1202047 2,4-Diaminopentanoic acid

2,4-Diaminopentanoic acid

货号: B1202047
分子量: 132.16 g/mol
InChI 键: PCEJMSIIDXUDSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,4-diaminopentanoic acid is a diamino acid consisting of pentanoic acid having the amino substituents placed in the 2- and 4-positions. It is a diamino acid and a non-proteinogenic alpha-amino acid. It is a conjugate base of a 2,4-diazaniumylpentanoate. It is a conjugate acid of a 2,4-diaminopentanoate.

常见问题

Basic Research Questions

Q. What is the metabolic role of 2,4-diaminopentanoic acid in bacterial systems?

this compound (2,4-DAP) is a key intermediate in the anaerobic degradation of ornithine by Clostridium sticklandii. It is produced via a radical-based 1,2-amino group rearrangement catalyzed by adenosylcobalamin (AdoCbl)- and pyridoxal 5'-phosphate (PLP)-dependent ornithine 4,5-aminomutase (OAM) . The reaction involves homolysis of the AdoCbl Co–C bond (781 s⁻¹ with D-ornithine), generating a radical species that facilitates substrate rearrangement . 2,4-DAP is subsequently oxidized to 2-amino-4-ketopentanoic acid by 2,4-diaminopentanoate dehydrogenase (2,4-DAPDH, EC 1.4.1.11), a NAD(P)+-dependent enzyme .

Methodological Insight :

  • Detection : Use HPLC coupled with UV-Vis spectroscopy (λ = 340 nm for NADH/NADPH) to monitor enzymatic activity .
  • Enzyme Assays : Stopped-flow absorbance studies to track AdoCbl homolysis kinetics .

Q. What are the structural determinants of 2,4-DAPDH substrate specificity?

2,4-DAPDH from Clostridium sticklandii (Uniprot: E3PY99) exhibits strict stereoselectivity for (2R,4S)-2,4-DAP. Structural studies (PDB: 6G1H) reveal that electrostatic interactions between residues R161, N163, and H264 and the substrate’s carboxylate group are critical for binding . Mutagenesis of E102 to alanine abolishes catalytic activity, confirming its role in proton transfer during deamination .

Methodological Insight :

  • Site-Directed Mutagenesis : Replace polar residues (e.g., R161M) to alter substrate scope .
  • Kinetic Analysis : Measure KmK_m and kcatk_{cat} using NADH depletion assays at varying substrate concentrations .

Advanced Research Questions

Q. How can protein engineering expand the substrate scope of 2,4-DAPDH for non-natural substrates?

Directed evolution of 2,4-DAPDH (e.g., Petrotoga mobilis AmDH4) has enabled activity toward 4-oxopentanoic acid, a non-native substrate. Mutants like AmDH4-I80T/P224S/E296G show 18-fold higher catalytic efficiency (kcat/Kmk_{cat}/K_m) due to improved solubility and substrate-binding plasticity . Key mutations (e.g., R161M) disrupt polar interactions, allowing accommodation of ketones lacking carboxylate groups .

Methodological Insight :

  • Directed Evolution : Combine error-prone PCR (epPCR) and DNA shuffling to generate mutants .
  • High-Throughput Screening : Use colorimetric assays (e.g., NADH-coupled formazan formation) to screen mutant libraries .

Q. How do large-scale domain motions in ornithine 4,5-aminomutase (OAM) regulate radical catalysis?

OAM undergoes conformational changes during catalysis, transitioning from an "open" to "closed" state upon substrate binding. X-ray crystallography shows that AdoCbl reorients within the active site, stabilizing the radical intermediate . The α2β2-heterotetramer structure (PDB: 1XRS) reveals that domain movements in the β-subunit (OraE) position PLP and AdoCbl for efficient radical propagation .

Methodological Insight :

  • Crystallography : Solve structures in multiple catalytic states (e.g., substrate-bound vs. apo) to track domain dynamics .
  • Spectroscopy : Use UV-Vis and EPR to monitor Co–C bond homolysis and radical intermediates .

Q. How can contradictions in enzyme kinetic data for 2,4-DAPDH be resolved?

Discrepancies in reported KmK_m values (e.g., for NAD+ vs. NADP+) arise from assay conditions (pH, ionic strength) or enzyme isoforms. For example, EC 1.4.1.11 (2,4-DAPDH) has equal activity with NAD+ and NADP+, while EC 1.4.1.26 is NAD+-specific . Validate kinetics using standardized buffers (e.g., 50 mM Tris-HCl, pH 8.0) and pre-equilibrate enzymes with cofactors to avoid artefactual results .

Methodological Insight :

  • Data Normalization : Express activity as units/mg protein (1 unit = 1 μmol NADH/min) .
  • Control Experiments : Include heat-inactivated enzyme controls to subtract non-enzymatic NADH oxidation .

属性

分子式

C5H12N2O2

分子量

132.16 g/mol

IUPAC 名称

2,4-diaminopentanoic acid

InChI

InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)

InChI 键

PCEJMSIIDXUDSN-UHFFFAOYSA-N

SMILES

CC(CC(C(=O)O)N)N

规范 SMILES

CC(CC(C(=O)O)N)N

产品来源

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,4-Diaminopentanoic acid
2,4-Diaminopentanoic acid
2,4-Diaminopentanoic acid
2,4-Diaminopentanoic acid
2,4-Diaminopentanoic acid
2,4-Diaminopentanoic acid

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